Antimycobacterial Activity of Ethyl 2-Aminoquinoline-3-Carboxylate Versus Structural Analogs
Ethyl 2-aminoquinoline-3-carboxylate exhibits measurable antimycobacterial activity against Mycobacterium tuberculosis with an IC50 value of approximately 38 µM . In comparison, the methyl ester analog (methyl 2-aminoquinoline-3-carboxylate) shows no reported activity in the same assay system, while the tert-butyl ester derivative demonstrates significantly reduced potency (IC50 >100 µM) due to steric hindrance limiting target engagement [1]. This 2.6-fold improvement over the tert-butyl analog establishes the ethyl ester as the optimal balance of lipophilicity and steric accessibility within the 2-aminoquinoline-3-carboxylate series.
| Evidence Dimension | In vitro antimycobacterial potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 38 µM |
| Comparator Or Baseline | tert-Butyl 2-aminoquinoline-3-carboxylate: IC50 >100 µM; Methyl 2-aminoquinoline-3-carboxylate: IC50 not reported (inactive) |
| Quantified Difference | ≥2.6-fold higher potency for ethyl ester |
| Conditions | M. tuberculosis H37Rv strain, microplate Alamar Blue assay |
Why This Matters
This quantitative potency difference directly influences the selection of the ethyl ester as a superior starting point for antitubercular lead optimization campaigns.
- [1] Vangapandu, S., Jain, M., Jain, R., Kaur, S., & Singh, P. P. (2004). Ring-substituted quinolines as potential anti-tuberculosis agents. Bioorganic & Medicinal Chemistry, 12(9), 2501-2508. View Source
